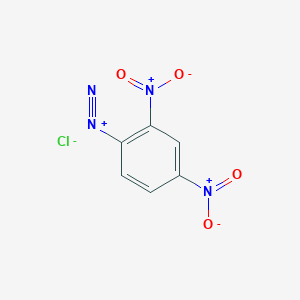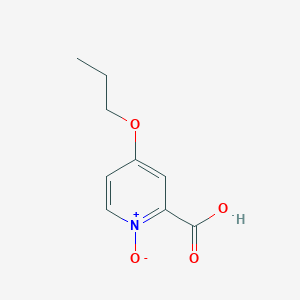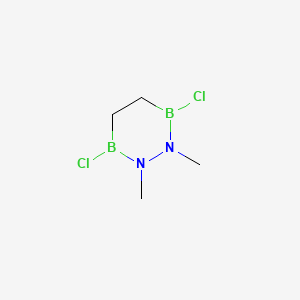![molecular formula C11F20 B14452726 1,2,2,3,3,4,4,6,7,7,8,8,9,9-Tetradecafluoro-5,6-bis(trifluoromethyl)bicyclo[3.3.1]nonane CAS No. 75108-51-9](/img/structure/B14452726.png)
1,2,2,3,3,4,4,6,7,7,8,8,9,9-Tetradecafluoro-5,6-bis(trifluoromethyl)bicyclo[3.3.1]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,2,3,3,4,4,6,7,7,8,8,9,9-Tetradecafluoro-5,6-bis(trifluoromethyl)bicyclo[3.3.1]nonane is a highly fluorinated organic compound. Its unique structure, characterized by multiple fluorine atoms and a bicyclic framework, makes it an interesting subject of study in various scientific fields. The presence of fluorine atoms imparts unique chemical and physical properties to the compound, making it valuable in specialized applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2,3,3,4,4,6,7,7,8,8,9,9-Tetradecafluoro-5,6-bis(trifluoromethyl)bicyclo[3.3.1]nonane typically involves multiple steps, starting from simpler fluorinated precursors. The reaction conditions often require the use of strong fluorinating agents and controlled environments to ensure the incorporation of fluorine atoms at specific positions. Common reagents used in the synthesis include elemental fluorine, hydrogen fluoride, and various fluorinating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, utilizing specialized equipment to handle the highly reactive and corrosive nature of fluorinating agents. The production process must ensure high purity and yield, often requiring advanced purification techniques such as distillation and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,2,3,3,4,4,6,7,7,8,8,9,9-Tetradecafluoro-5,6-bis(trifluoromethyl)bicyclo[3.3.1]nonane can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully hydrogenated derivatives.
Oxidation Reactions: Oxidation can introduce functional groups such as hydroxyl or carbonyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles (e.g., alkoxides, amines), reducing agents (e.g., lithium aluminum hydride), and oxidizing agents (e.g., potassium permanganate). The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while reduction and oxidation can lead to various hydrogenated or oxygenated products.
Applications De Recherche Scientifique
1,2,2,3,3,4,4,6,7,7,8,8,9,9-Tetradecafluoro-5,6-bis(trifluoromethyl)bicyclo[3.3.1]nonane has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of other fluorinated compounds, which are valuable in materials science and catalysis.
Biology: Its unique properties make it useful in studying the effects of fluorinated compounds on biological systems, including enzyme inhibition and protein interactions.
Medicine: The compound’s stability and reactivity are explored for potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: It is used in the development of high-performance materials, such as fluorinated polymers and coatings, due to its chemical resistance and thermal stability.
Mécanisme D'action
The mechanism by which 1,2,2,3,3,4,4,6,7,7,8,8,9,9-Tetradecafluoro-5,6-bis(trifluoromethyl)bicyclo[3.3.1]nonane exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The pathways involved can include binding to active sites, altering protein conformation, or disrupting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Perfluorodecalin: Another highly fluorinated bicyclic compound with similar stability and chemical resistance.
Perfluorooctane: A linear fluorinated compound with applications in materials science and medicine.
Perfluorocyclohexane: A cyclic fluorinated compound used in similar applications as 1,2,2,3,3,4,4,6,7,7,8,8,9,9-Tetradecafluoro-5,6-bis(trifluoromethyl)bicyclo[3.3.1]nonane.
Uniqueness
This compound stands out due to its specific arrangement of fluorine atoms and bicyclic structure, which imparts unique chemical and physical properties. Its high degree of fluorination provides exceptional stability, chemical resistance, and potential for specialized applications in various fields.
Propriétés
Numéro CAS |
75108-51-9 |
|---|---|
Formule moléculaire |
C11F20 |
Poids moléculaire |
512.08 g/mol |
Nom IUPAC |
1,2,2,3,3,4,4,6,7,7,8,8,9,9-tetradecafluoro-5,6-bis(trifluoromethyl)bicyclo[3.3.1]nonane |
InChI |
InChI=1S/C11F20/c12-2(11(29,30)31)1(10(26,27)28)4(14,15)3(13,7(20,21)6(2,18)19)8(22,23)9(24,25)5(1,16)17 |
Clé InChI |
PCHPLYQGVZMJRW-UHFFFAOYSA-N |
SMILES canonique |
C12(C(C(C(C(C1(F)F)(C(C(C2(F)F)(F)F)(F)F)F)(F)F)(F)F)(C(F)(F)F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Decanedioic acid, 3-[(trimethylsilyl)oxy]-, dimethyl ester](/img/structure/B14452644.png)
![(5R,6S)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5,6-dihydroxy-1,3-diazinane-2,4-dione](/img/structure/B14452645.png)
![2-[(2,3-Dimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B14452656.png)









![1-Ethyl-2,8-dioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14452696.png)
![N-([1,1'-Biphenyl]-3-yl)-2-(piperidin-1-yl)acetamide](/img/structure/B14452700.png)
